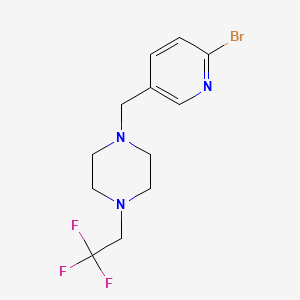

1-(6-Bromopyridin-3-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine

Description

Properties

IUPAC Name |

1-[(6-bromopyridin-3-yl)methyl]-4-(2,2,2-trifluoroethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrF3N3/c13-11-2-1-10(7-17-11)8-18-3-5-19(6-4-18)9-12(14,15)16/h1-2,7H,3-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDAOVNRGYSVZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=C(C=C2)Br)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(6-Bromopyridin-3-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine is a synthetic organic compound classified as a piperazine derivative. Its molecular formula is C15H16BrF3N2, and it features a piperazine ring with a bromopyridine moiety and a trifluoroethyl group. The structural characteristics of this compound suggest potential biological activities, particularly in pharmacological applications.

Structural Analysis

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C15H16BrF3N2 |

| Molecular Weight | 338.17 g/mol |

| CAS Number | 2202948-91-0 |

The presence of the brominated pyridine and trifluoroethyl substituents may enhance both solubility and bioactivity compared to its analogs.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit diverse biological activities. These include:

- Antimicrobial Properties: Studies have shown that piperazine derivatives can possess significant antibacterial and antifungal activities. For instance, novel derivatives have demonstrated up to 65-87% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations around 10 μM .

- Antiviral Activity: Some piperazine derivatives have been evaluated for their antiviral properties against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Research has indicated that these compounds can enhance the activity of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO) .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways.

- Receptor Interaction: The piperazine scaffold allows for interaction with various biological receptors, potentially modulating signaling pathways related to inflammation and infection.

- Induction of Systemic Resistance: Some derivatives can activate systemic acquired resistance in plants, enhancing their defense mechanisms against viral infections .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, comparisons with structurally similar piperazine derivatives are essential:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(Pyridin-4-ylmethyl)piperazine | Pyridine ring attached to piperazine | Lacks trifluoroethyl group |

| 4-(Trifluoromethyl)piperazine | Trifluoromethyl group on piperazine | No additional aromatic substitution |

| 1-(6-Fluoropyridin-3-ylmethyl)piperazine | Fluorinated pyridine instead of bromine | Potentially different biological activity |

| 1-(4-Bromophenyl)methylpiperazine | Brominated phenyl group | Different aromatic system |

The combination of the brominated pyridine and trifluoroethyl substituent in this compound may contribute to enhanced solubility and bioactivity compared to its analogs.

Case Studies

Several studies have focused on the biological evaluation of piperazine derivatives:

- Anti-inflammatory Studies: A series of piperazine derivatives were synthesized and screened for anti-inflammatory activity. Compounds exhibited significant inhibition of TNF-α and IL-6 at low concentrations, indicating potential therapeutic applications in inflammatory diseases .

- Antiviral Activity Evaluation: In a study evaluating antiviral activities against TMV and CMV, certain trifluoromethyl pyridine piperazine derivatives showed protective activities exceeding 70%, indicating their potential as plant activators against viral pathogens .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine derivatives are widely explored for their pharmacological versatility. Below is a detailed comparison of the target compound with structurally and functionally related analogues.

Substituent Variations on the Piperazine Ring

Key Similar Compounds:

1-(6-Nitro-pyridin-3-yl)-4-(2,2,2-trifluoroethyl)piperazine ():

- Structural Difference : Nitro group replaces bromine on the pyridine ring.

- Synthesis : Microwave-assisted reaction yielded 15% after purification, suggesting lower efficiency compared to brominated analogues.

- Implications : Nitro groups may reduce synthetic yields due to steric or electronic effects but could enhance reactivity in further functionalization .

4-(6-Bromo-pyridin-3-yl)-piperazine (): Structural Difference: Lacks the trifluoroethyl group and pyridinylmethyl linkage. Synthesis: Achieved 85% yield in a nucleophilic substitution reaction, indicating simpler substituents improve synthetic accessibility. Application: Used as an intermediate in coupling reactions with phenols and amines .

1-(4-Bromobenzyl)-4-(2-furylmethyl)piperazine (): Structural Difference: Bromobenzyl and furylmethyl substituents instead of bromopyridinylmethyl and trifluoroethyl groups.

Preparation Methods

Preparation Methods

General Synthetic Strategy

The preparation of 1-(6-Bromopyridin-3-ylmethyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves:

- Functionalization of the pyridine ring, specifically bromination at the 6-position.

- Introduction of the trifluoroethyl group onto the piperazine nitrogen.

- Coupling of the bromopyridinylmethyl moiety to the piperazine ring.

Stepwise Preparation Details

Synthesis of 1-(6-Bromopyridin-3-yl)-2,2,2-trifluoroethanone

One key intermediate is 1-(6-bromopyridin-3-yl)-2,2,2-trifluoroethanone, which can be synthesized by bromination of the pyridine ring followed by introduction of the trifluoroacetyl group. This intermediate is prepared in tetrahydrofuran (THF) solvent, stirred at room temperature for 6 hours to ensure completion.

Coupling with Piperazine

The trifluoroethyl group is introduced via nucleophilic substitution reactions involving piperazine. The piperazine nitrogen is alkylated with trifluoroethyl halides (e.g., 2,2,2-trifluoroethyl bromide), often under basic conditions such as potassium carbonate or sodium hydroxide in solvents like acetonitrile or ethylene glycol. This step forms the 4-(2,2,2-trifluoroethyl)piperazine intermediate.

Formation of the Target Compound

The key coupling step involves linking the 6-bromopyridin-3-ylmethyl moiety to the piperazine nitrogen. This is typically achieved through nucleophilic substitution reactions (SN2) where the bromopyridinylmethyl halide reacts with the piperazine derivative under reflux conditions in acetonitrile with potassium carbonate as the base. The reaction mixture is often purified by extraction, washing, drying over sodium sulfate, and concentration under reduced pressure.

Purification and Workup

- After reaction completion, the mixture is diluted with water and ethyl acetate.

- The organic layer is separated and washed sequentially with water and brine to remove impurities.

- Drying over anhydrous sodium sulfate removes residual moisture.

- Concentration under reduced pressure yields the crude product.

- Final purification is typically conducted by silica gel column chromatography to afford the pure compound as a solid.

Data Table Summarizing Key Reaction Parameters

Research Findings and Analysis

- The key to successful synthesis lies in the selective bromination of the pyridine ring and efficient alkylation of the piperazine nitrogen.

- The trifluoroethyl group introduction enhances the compound’s physicochemical properties, such as metabolic stability and bioavailability, which is supported by literature on related trifluoroethyl-substituted piperazines.

- Reaction conditions such as solvent choice, temperature, and base significantly impact yield and purity. Acetonitrile and potassium carbonate are commonly preferred for their effectiveness in promoting nucleophilic substitution.

- Purification steps involving aqueous-organic extractions and silica gel chromatography are essential to remove inorganic salts and side products, ensuring high purity for biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.